4-Chloro-6-methoxypyrimidine-5-carbaldehyde
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Overview
Description
4-Chloro-6-methoxypyrimidine-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-Chloro-6-methoxypyrimidine-5-carbaldehyde involves the starting material 4,6-dichloro-5-methoxypyrimidine. The synthesis typically includes the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxypyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 4-substituted-6-methoxypyrimidine-5-carbaldehyde derivatives.
Oxidation: Formation of 4-chloro-6-methoxypyrimidine-5-carboxylic acid.
Reduction: Formation of 4-chloro-6-methoxypyrimidine-5-methanol.
Scientific Research Applications
4-Chloro-6-methoxypyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogues.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxypyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: A precursor in the synthesis of 4-Chloro-6-methoxypyrimidine-5-carbaldehyde.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Another pyrimidine derivative with similar reactivity but different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of a chloro and methoxy group on the pyrimidine ring, along with an aldehyde group, makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H5ClN2O2 |
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Molecular Weight |
172.57 g/mol |
IUPAC Name |
4-chloro-6-methoxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6-4(2-10)5(7)8-3-9-6/h2-3H,1H3 |
InChI Key |
QSXWGECCPDOTFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)C=O |
Origin of Product |
United States |
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